molecular formula C23H24N4O5S B2384133 3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946328-85-4

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2384133
CAS RN: 946328-85-4
M. Wt: 468.53
InChI Key: LSTZGCBFGGOSCD-UHFFFAOYSA-N
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Description

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H24N4O5S and its molecular weight is 468.53. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including compounds similar to 3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, have shown significant antitumor activity. In studies, certain quinazolinone analogues demonstrated broad-spectrum antitumor efficiency, with activities against central nervous system, renal, breast, and leukemia cancer cell lines. Molecular docking studies further revealed their potential mechanisms, such as inhibition of specific kinases involved in cancer progression (Al-Suwaidan et al., 2016); (Mohamed et al., 2016).

Antimicrobial Activity

Research has indicated that quinazolinone derivatives can exhibit significant antimicrobial properties. For example, various synthesized quinazolinone derivatives showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).

Antioxidant and Cytotoxic Activities

Quinazolin-4(3H)-one derivatives have been explored for their antioxidant properties. A study involving the development of hybrid molecules with quinazolin-4(3H)-one heterocycle moiety revealed good antiradical activity. These compounds also displayed higher cytotoxicity against cancerous cell types and high compatibility with normal cells (Pele et al., 2022).

Analgesic and Anti-Inflammatory Activities

Quinazolinone derivatives have been studied for potential analgesic and anti-inflammatory properties. Some novel isoxazole coupled quinazolin-4(3H)-one derivatives exhibited mild to good analgesic and anti-inflammatory activity with low to moderate ulcer index, suggesting their therapeutic potential (Saravanan et al., 2013).

properties

IUPAC Name

3-propan-2-yl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-13(2)27-22(28)15-8-6-7-9-16(15)24-23(27)33-12-19-25-21(26-32-19)14-10-17(29-3)20(31-5)18(11-14)30-4/h6-11,13H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTZGCBFGGOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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